molecular formula C5H7N3O3 B2551217 (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol CAS No. 956438-51-0

(5-methyl-3-nitro-1H-pyrazol-1-yl)methanol

Cat. No.: B2551217
CAS No.: 956438-51-0
M. Wt: 157.129
InChI Key: TUOHZCIAVPSMBB-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Organic Chemistry

Historical Milestones in Pyrazole Synthesis and Derivatives Research

The study of pyrazoles has a rich history dating back to the late 19th century. The initial synthesis of substituted pyrazoles was achieved in 1883 by German chemist Ludwig Knorr, who also coined the term "pyrazole". wikipedia.orgnih.govmdpi.com This seminal work involved the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives, a method now famously known as the Knorr pyrazole synthesis. nih.govjk-sci.com A few years later, in 1889, Edward Buchner accomplished the first synthesis of the parent pyrazole compound. mdpi.com Another classical method was developed by Hans von Pechmann in 1898, who synthesized pyrazole from acetylene (B1199291) and diazomethane. wikipedia.org The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959, from watermelon seeds. wikipedia.org

YearMilestoneResearcher(s)Significance
1883 First synthesis of a substituted pyrazole; term "pyrazole" coined. wikipedia.orgnih.govmdpi.comLudwig KnorrEstablished the foundational Knorr synthesis method. jk-sci.com
1889 First synthesis of the parent pyrazole compound. mdpi.comEdward BuchnerProvided access to the fundamental pyrazole heterocycle.
1898 Development of pyrazole synthesis from acetylene and diazomethane. wikipedia.orgHans von PechmannIntroduced an alternative classical synthetic route.
1959 Isolation of the first natural pyrazole, 1-pyrazolyl-alanine. wikipedia.orgVariousConfirmed the presence of the pyrazole scaffold in nature.

Broad Architectural Versatility of the Pyrazole Scaffold in Chemical Science

The pyrazole nucleus is a highly versatile building block in chemical synthesis due to the ability to introduce a wide variety of substituents at its carbon and nitrogen atoms. mdpi.comnbinno.com This structural flexibility allows for the fine-tuning of the molecule's steric and electronic properties, making it a valuable scaffold for creating compounds with specific functions. globalresearchonline.net Its applications span numerous industries:

Pharmaceuticals: The pyrazole ring is a core component of many approved drugs. lifechemicals.com Examples include the anti-inflammatory drug Celecoxib, the anti-obesity drug Rimonabant, and the antibacterial Sulfaphenazole. nih.govlifechemicals.commdpi.com Pyrazole derivatives have shown a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govnih.gov

Agrochemicals: In agriculture, pyrazole-containing compounds are used as effective herbicides, fungicides, and insecticides. lifechemicals.commdpi.com The insecticide Fipronil is a prominent commercial example. lifechemicals.com

Materials Science: Pyrazole derivatives are used in coordination chemistry as ligands for metal complexes and have applications in the development of dyes and other functional materials. researchgate.net

Fundamental Importance of 1-Hydroxymethylpyrazole Derivatives as Advanced Synthetic Intermediates

While the pyrazole core provides the essential heterocyclic framework, the functional groups attached to it dictate its reactivity and utility as a synthetic intermediate. 1-Hydroxymethylpyrazole derivatives, which feature a -CH₂OH group on one of the ring's nitrogen atoms, are valuable building blocks in organic synthesis. researchgate.net

The hydroxymethyl group is a versatile functional handle that can undergo a variety of chemical transformations. It can be:

Oxidized to formyl (-CHO) or carboxyl (-COOH) groups, providing entry points for further reactions like reductive amination or amide bond formation.

Converted into a good leaving group (e.g., a tosylate or halide), allowing for nucleophilic substitution reactions to attach the pyrazole moiety to other molecules.

Used in esterification or etherification reactions to build larger, more complex molecular architectures.

This reactivity makes 1-hydroxymethylpyrazoles crucial intermediates for systematically modifying a pyrazole-containing molecule, enabling the synthesis of libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. mdpi.com

Distinctive Chemical Characteristics of Nitro-Substituted Pyrazole Systems

The introduction of a nitro (-NO₂) group onto the pyrazole ring dramatically alters its chemical properties. researchgate.net The nitro group is a powerful electron-withdrawing group, which influences the molecule's reactivity, acidity, and physical properties. acrhem.org

Key characteristics of nitropyrazoles include:

Modified Acidity: The electron-withdrawing nature of the nitro group increases the acidity of the N-H proton on the pyrazole ring, making it more susceptible to deprotonation. nih.gov

Altered Reactivity: The pyrazole ring is generally deactivated towards electrophilic substitution reactions due to the electron-withdrawing effect of the nitro group. nih.gov This allows for selective reactions at other positions of the molecule.

Energetic Properties: Nitropyrazoles are a significant area of research in the field of energetic materials. nih.gov The high nitrogen content and the presence of the nitro group contribute to a high heat of formation, density, and thermal stability, which are desirable properties for explosives and propellants. nih.govnih.gov

Synthetic Utility: Nitropyrazoles serve as intermediates for the synthesis of other functionalized pyrazoles, such as aminopyrazoles, through the reduction of the nitro group. researchgate.net

PropertyInfluence of Nitro Group
Acidity Increases the acidity of the ring N-H proton. nih.gov
Reactivity Deactivates the ring toward electrophilic attack. nih.gov
Applications Used in energetic materials and as synthetic precursors. researchgate.netnih.gov

Research Rationale and Core Objectives Pertaining to (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol

The specific molecule, this compound, is a trifunctionalized heterocycle that combines the distinct features discussed previously. The rationale for its study in academic research is based on its potential as a highly versatile and specialized building block for the synthesis of novel compounds.

Core Research Objectives:

Synthesis and Characterization: To develop efficient and regioselective synthetic routes to this compound and to fully characterize its structure and properties. The substitution pattern—with methyl at C5, nitro at C3, and hydroxymethyl at N1—presents a specific synthetic challenge.

Exploration as a Synthetic Intermediate: To investigate the reactivity of the hydroxymethyl group in the presence of the nitro and methyl substituents. The primary goal is to use this compound to synthesize a range of new, more complex pyrazole derivatives that could be screened for biological activity or used in materials science.

Structure-Activity Relationship (SAR) Studies: To utilize this compound as a starting point for creating targeted molecules where the 5-methyl-3-nitro-pyrazole core is a constant feature. By modifying the hydroxymethyl group, researchers can systematically probe how different functionalities at the N1 position affect biological activity or material properties.

In essence, the study of this compound is driven by the goal of creating a novel and useful tool for chemical synthesis, enabling access to new chemical space and the potential discovery of new functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methyl-3-nitropyrazol-1-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-4-2-5(8(10)11)6-7(4)3-9/h2,9H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOHZCIAVPSMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Methyl 3 Nitro 1h Pyrazol 1 Yl Methanol and Advanced Analogs

Strategic Approaches for Constructing the 1-Hydroxymethylpyrazole Moiety

The introduction of a hydroxymethyl group at the N1 position of the pyrazole (B372694) ring is a critical step in the synthesis of the target compound and its analogs. This transformation can be achieved through several strategic approaches, primarily involving direct condensation reactions or N-alkylation pathways.

Direct Condensation Reactions Involving Pyrazole Derivatives with Electrophilic Carbon Sources

A straightforward method for the synthesis of 1-hydroxymethylpyrazoles is the direct condensation of a pyrazole derivative with an electrophilic source of a hydroxymethyl group, most commonly formaldehyde (B43269) or its equivalents like paraformaldehyde.

In a study on the formaldehyde condensation in the pyrazole series, it was demonstrated that 3,5-dimethylpyrazole (B48361) reacts with an equimolar proportion of formalin at room temperature to yield 3,5-dimethylpyrazole-1-carbinol in 71% yield. acs.org When the reaction was carried out with paraformaldehyde at a higher temperature (110-120 °C), the yield of the same product increased to 90%. acs.org This reaction showcases the direct addition of a hydroxymethyl group to the nitrogen atom of the pyrazole ring.

Starting MaterialReagentConditionsProductYield (%)
3,5-DimethylpyrazoleFormalinRoom Temperature3,5-Dimethylpyrazole-1-carbinol71
3,5-DimethylpyrazoleParaformaldehyde110-120 °C3,5-Dimethylpyrazole-1-carbinol90

This table presents data on the direct condensation of 3,5-dimethylpyrazole with formaldehyde sources.

The use of acid catalysts in these condensation reactions can lead to further substitution on the pyrazole ring. For instance, the reaction of 3,5-dimethylpyrazole-1-carbinol with paraformaldehyde in the presence of concentrated hydrochloric acid resulted in the formation of 3,5-dimethylpyrazole-1,4-dicarbinol, although in a lower yield of 24%. acs.org This indicates that while direct hydroxymethylation at the nitrogen is efficient, subsequent reactions at carbon positions are also possible under acidic conditions.

N-Alkylation Pathways Utilizing Substituted Pyrazole Nuclei

N-alkylation of a pre-functionalized pyrazole nucleus is a versatile and widely employed strategy for the synthesis of 1-substituted pyrazoles. This approach allows for the introduction of a variety of side chains, including those that can be subsequently converted to a hydroxymethyl group.

A general platform for the N-alkylation of pyrazoles has been developed using copper metallaphotoredox and silyl (B83357) radical activation of alkyl halides. derpharmachemica.com This method is suitable for a broad range of N-nucleophiles and diverse alkyl bromides. While not directly demonstrating hydroxymethylation, this strategy highlights the potential for using functionalized alkyl halides to introduce a protected or precursor form of the hydroxymethyl group.

The regioselectivity of N-alkylation is a crucial aspect, particularly for unsymmetrical pyrazoles. Studies on the N-alkylation of 3-substituted pyrazoles under basic conditions (K2CO3 in DMSO) have shown that the reaction can be highly regioselective, favoring the N1-alkylation. researchgate.net The use of sterically bulky α-halomethylsilanes as masked methylating reagents has also been shown to significantly improve the N1-selectivity of alkylation. science.gov

Pyrazole DerivativeAlkylating AgentConditionsMajor ProductRegioselectivity (N1/N2)
Various 1H-pyrazolesAlkyl bromidesCu(II) salts, visible lightN1-alkyl pyrazolesHigh
3-Substituted pyrazolesAlkyl halidesK2CO3, DMSON1-alkyl pyrazolesHigh
Various pyrazolesα-Halomethylsilanes-N1-silylmethyl pyrazoles92:8 to >99:1

This table summarizes various N-alkylation methods for pyrazole derivatives.

Reported Preparations of (1H-pyrazol-1-yl)methanol and Related Structures

The synthesis of the parent compound, (1H-pyrazol-1-yl)methanol, has been reported and serves as a foundational method for the preparation of more complex analogs. This compound can be prepared through the reaction of pyrazole with formaldehyde. The resulting (1H-pyrazol-1-yl)methanol is a white to off-white solid with a melting point of 89-90 °C. rsc.org

The synthesis of related structures, such as (1-phenyl-1H-pyrazol-4-yl)methanol, has also been documented. This compound can be synthesized from ethyl 1-phenyl-1H-pyrazole-4-carboxylate via reduction with lithium aluminium hydride in diethyl ether, affording the product in 94% yield. apolloscientific.co.uk While this represents a C4-hydroxymethylated pyrazole, the synthetic strategy of reducing a carboxylate to an alcohol is a valuable tool in the synthesis of hydroxymethylated pyrazole derivatives.

Introduction and Manipulation of Nitro Functionality within Pyrazole Ring Systems

The presence of a nitro group at the 3-position of the pyrazole ring is a defining feature of the target molecule. The introduction of this functionality requires careful consideration of regioselectivity, especially in the presence of other substituents like a methyl group.

Regioselective Nitration Procedures for Pyrazole Scaffolds

The direct nitration of pyrazole and its derivatives is a common method for introducing a nitro group. The regiochemical outcome of the nitration is highly dependent on the reaction conditions and the nature of the substituents on the pyrazole ring.

Nitration of 1-methylpyrazole (B151067) with a mixture of nitric acid and trifluoroacetic anhydride (B1165640) has been shown to yield 1-methyl-3-nitro-1H-pyrazole. nih.govsemanticscholar.org This demonstrates that direct nitration can be regioselective for the 3-position in N-substituted pyrazoles. A study on the direct nitration of various five-membered heterocycles, including pyrazoles, using nitric acid/trifluoroacetic anhydride also reported the formation of mononitro derivatives. researchgate.net

A powerful nitrating reagent, 5-methyl-1,3-dinitro-1H-pyrazole, has been identified, which is synthesized through the N-H nitration of 5-methyl-pyrazole. acs.org This finding is significant as it not only provides a versatile nitrating agent but also confirms that the 3-position of a 5-methylpyrazole can be nitrated.

Starting MaterialNitrating AgentProduct
1-MethylpyrazoleHNO3 / Trifluoroacetic Anhydride1-Methyl-3-nitro-1H-pyrazole
5-Methyl-1H-pyrazoleTBN, CAN, O2, MeCN5-Methyl-1,3-dinitro-1H-pyrazole

This table illustrates regioselective nitration of pyrazole derivatives.

The stepwise nitration of 3,5-dimethyl-1H-pyrazole has been reported to ultimately yield 4-nitro-3,5-bis(trinitromethyl)-1H-pyrazole, a molecule with seven nitro groups. nih.gov This multi-step process begins with the nitration at the 4-position, highlighting the influence of multiple methyl groups on the regioselectivity of nitration.

Indirect Routes to Nitro-Pyrazoles via Precursor Transformations

Indirect methods for the synthesis of nitro-pyrazoles often involve the construction of the pyrazole ring from precursors that already contain a nitro group or a group that can be readily converted to a nitro group.

A widely used indirect method for the synthesis of 3-nitropyrazole is the thermal rearrangement of N-nitropyrazole. researchgate.netresearchgate.netresearchgate.net This process typically involves the initial N-nitration of pyrazole, followed by heating in a suitable solvent to induce a rearrangement to the C-nitro derivative. For instance, N-nitropyrazole can be synthesized using a HNO3-Ac2O-HAc system, which upon heating, rearranges to 3-nitropyrazole with a high yield. researchgate.net

Another indirect approach involves the cyclocondensation of a precursor containing a nitro group. For example, a method for the regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates was developed through the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines. semanticscholar.org This strategy builds the nitropyrazole ring in a single step with high regiocontrol.

The synthesis of pyrazolo[3,4-d] acs.orgacs.orgresearchgate.nettriazin-4-ones through the diazotization of 5-amino-1H-pyrazole-4-carbonitriles provides an example of manipulating a nitrogen-containing functional group that could potentially be a precursor to a nitro group, although this specific transformation is not detailed. conicet.gov.ar

PrecursorReactionProduct
Pyrazole1. N-Nitration 2. Thermal Rearrangement3-Nitropyrazole
Ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate and Substituted HydrazinesCyclocondensationN1-Substituted-4-nitropyrazole-5-carboxylates

This table outlines indirect synthetic routes to nitro-pyrazoles.

Multi-component Reaction Strategies for Comprehensive Pyrazole Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecules like pyrazole derivatives in a single, convergent step. mdpi.comresearchgate.net These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate molecular diversity. For the synthesis of substituted pyrazoles, MCRs typically involve the condensation of several starting materials, such as a 1,3-dicarbonyl compound, a hydrazine (B178648) derivative, and other electrophilic or nucleophilic partners.

While a direct multi-component synthesis of (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol is not extensively documented, the principles of MCRs can be applied to construct the core 5-methyl-3-nitro-1H-pyrazole structure. For instance, a hypothetical MCR could involve the reaction of a nitro-substituted 1,3-dicarbonyl equivalent with hydrazine and a methyl group source. More commonly, MCRs are employed to generate highly substituted pyrazoles, which may then undergo further functionalization. For example, a five-component reaction of 5-methyl-1,3,4-thiadiazole-2-thiol, various aldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate, and hydrazine hydrate (B1144303) has been developed for the solvent-free synthesis of highly substituted pyrano[2,3-c]pyrazoles. mdpi.com

The versatility of MCRs allows for the incorporation of a wide range of functional groups. For instance, derivatives with nitro groups on phenyl rings attached to the pyrazole core have been synthesized, demonstrating the compatibility of the nitro group with MCR conditions. mdpi.com The general strategy often involves the in-situ formation of intermediates that rapidly cyclize to form the stable pyrazole ring.

Table 1: Examples of Multi-component Reactions for Pyrazole Synthesis
Reaction TypeComponentsKey FeaturesReference
Four-component6-amino-1,3-dimethyluracil, N,N-dimethylformamide dimethyl acetal, 1-phenyl-3-(4-substituted-phenyl)-4-formyl-1H-pyrazoles, primary aromatic aminesSynthesis of pyrazole-based pyrimido[4,5-d]pyrimidines mdpi.com
Five-component5-methyl-1,3,4-thiadiazole-2-thiol, aldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate, hydrazine hydrateSolvent-free synthesis of pyrano[2,3-c]pyrazoles mdpi.com
Titanium-mediated [2+2+1]Alkynes, nitriles, Ti imido complexOxidatively induced N-N bond formation researchgate.netscispace.com

Advanced Synthetic Transformations and Catalytic Approaches for Target Compound Construction

Beyond multi-component strategies, the synthesis of this compound and its analogs can be achieved through a variety of advanced synthetic transformations. These methods often provide greater control over regioselectivity and can be used to introduce specific functional groups in a stepwise manner.

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including pyrazoles. rsc.org These methods offer mild reaction conditions and high functional group tolerance. For the synthesis of substituted pyrazoles, transition-metal catalysts, particularly those based on palladium, copper, and rhodium, are widely used for C-H functionalization, cross-coupling reactions, and cyclization processes. rsc.orgresearchgate.net

While direct transition-metal catalyzed synthesis of the target molecule is not explicitly detailed, these methods are crucial for creating advanced analogs. For example, palladium-catalyzed cross-coupling reactions can be used to introduce aryl or other substituents at various positions of the pyrazole ring. nih.gov Copper-catalyzed reactions are effective for N-arylation and for promoting cyclization reactions. nih.gov

A significant advancement in this area is the transition-metal-catalyzed C-H nitration of arenes and heterocycles. researchgate.netrsc.org This approach allows for the direct introduction of a nitro group onto a pre-formed pyrazole ring, potentially offering a regioselective route to 3-nitro-5-methyl-1H-pyrazole. The regioselectivity of such reactions is often directed by the electronic properties of the pyrazole ring and the nature of the directing group.

Table 2: Selected Transition-Metal Catalyzed Reactions in Pyrazole Synthesis
CatalystReaction TypeSubstratesKey FeaturesReference
PalladiumCross-couplingHalogenated pyrazoles, boronic acidsFormation of C-C bonds nih.gov
CopperN-arylationPyrazoles, aryl halidesFormation of N-aryl pyrazoles nih.gov
RhodiumC-H activation/annulationN-alkoxybenzamides, alkynesSynthesis of fused pyrazole systems researchgate.net

Cyclocondensation and cycloaddition reactions represent the most classical and widely used methods for the synthesis of the pyrazole ring. nih.gov The Knorr pyrazole synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine, is a cornerstone of pyrazole chemistry. For the synthesis of 5-methyl-3-nitro-1H-pyrazole, a potential precursor to the target molecule, one could envision the cyclocondensation of a nitro-substituted 1,3-diketone with hydrazine. The regioselectivity of this reaction can often be controlled by the nature of the substituents on the dicarbonyl compound and the reaction conditions.

[3+2] Cycloaddition reactions, particularly those involving 1,3-dipoles like diazo compounds or nitrile imines with alkynes or alkenes, provide another powerful route to pyrazoles. nih.govrsc.org The reaction of a diazo compound with an appropriately substituted alkyne can lead to the formation of the pyrazole ring with high regioselectivity. For instance, the reaction of tosylhydrazones with nitroolefins has been developed for the regioselective synthesis of 1,3,5-trisubstituted and 1,3,4,5-tetrasubstituted pyrazoles. nih.gov

The synthesis of the this compound would likely proceed in a two-step sequence starting from the synthesized 5-methyl-3-nitro-1H-pyrazole core. The final hydroxymethylation at the N1 position can be achieved by reacting the pyrazole with formaldehyde, a reaction that is known to proceed for various pyrazole derivatives.

Chemical Reactivity and Transformation Chemistry of 5 Methyl 3 Nitro 1h Pyrazol 1 Yl Methanol

Reactions Centered at the 1-Hydroxymethyl Functionality

The N-hydroxymethyl group is a versatile functional handle, serving as a precursor to a variety of other functionalities. Its primary alcohol nature allows for oxidation to carbonyl and carboxyl derivatives, while the hydroxyl group itself can be readily displaced in nucleophilic substitution reactions or converted into ether and ester linkages.

Oxidation Processes of the Primary Alcohol to Carbonyl and Carboxyl Derivatives

The oxidation of the primary alcohol in (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol can selectively yield either the corresponding aldehyde (5-methyl-3-nitro-1H-pyrazole-1-carbaldehyde) or the carboxylic acid (5-methyl-3-nitro-1H-pyrazole-1-carboxylic acid). The choice of oxidant and reaction conditions is critical to control the extent of oxidation.

Synthesis of Aldehydes: Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane in an inert solvent like dichloromethane (B109758) are typically effective for this transformation. While direct oxidation of the title compound is not extensively documented, the synthesis of other pyrazole-carbaldehydes is well-established, often through formylation reactions like the Vilsmeier-Haack reaction on an unsubstituted pyrazole (B372694) nitrogen or C-H position. mdpi.comumich.edu

Synthesis of Carboxylic Acids: Stronger oxidizing agents can convert the hydroxymethyl group directly to a carboxylic acid. Potassium permanganate (B83412) (KMnO₄) has been successfully used to oxidize a methyl group on the pyrazole ring to a carboxylic acid, demonstrating the stability of the pyrazole core to strong oxidation. chemicalbook.com Other suitable reagents include chromic acid (Jones reagent) or ruthenium tetroxide. The resulting 5-methyl-3-nitro-1H-pyrazole-1-carboxylic acid is a valuable intermediate for the synthesis of amides and esters.

Table 1: Oxidation Reactions of the 1-Hydroxymethyl Group
ProductTypical ReagentsReaction Type
5-methyl-3-nitro-1H-pyrazole-1-carbaldehydePyridinium chlorochromate (PCC), Dess-Martin periodinanePartial Oxidation
5-methyl-3-nitro-1H-pyrazole-1-carboxylic acidPotassium permanganate (KMnO₄), Jones Reagent (CrO₃/H₂SO₄)Full Oxidation

Nucleophilic Substitution Reactions Involving the Hydroxyl Group (e.g., Halogenation, Amine Condensation)

The hydroxyl of the N-hydroxymethyl group is a poor leaving group but can be activated to facilitate nucleophilic substitution. This allows for its conversion into halides, amines, and other functionalities.

Halogenation: The transformation of the alcohol into an alkyl halide is a key step for further synthetic utility. The Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and a tetrahalomethane (e.g., CCl₄, CBr₄), is a mild and effective method for this conversion. organic-chemistry.orgwikipedia.org This reaction proceeds via an oxyphosphonium intermediate, which is then displaced by the halide ion in an Sₙ2 reaction. The synthesis of the closely related 5-(chloromethyl)-1-methyl-3-nitro-1H-pyrazole demonstrates the viability of this transformation. uni.lu Alternatively, reagents like thionyl chloride (SOCl₂) can be used to produce the corresponding 1-(chloromethyl) derivative.

Amine Condensation: Direct condensation of amines with the hydroxymethyl group is generally not feasible. The more common strategy involves a two-step process: initial conversion of the alcohol to a better leaving group, typically a halide (as described above) or a sulfonate ester (e.g., tosylate, mesylate), followed by nucleophilic substitution with a primary or secondary amine. This approach provides a reliable route to 1-(aminomethyl)-5-methyl-3-nitro-1H-pyrazoles.

Table 2: Nucleophilic Substitution Pathways
TransformationReagents/MethodIntermediateFinal Product Type
HalogenationPPh₃/CX₄ (Appel Reaction) or SOCl₂N/A1-(halomethyl)-pyrazole
Amine Condensation1. Activation (e.g., Appel); 2. R₂NH1-(halomethyl)-pyrazole1-(aminomethyl)-pyrazole

Formation of Ether and Ester Derivatives for Synthetic Utility

The hydroxymethyl group is a convenient anchor for the synthesis of various ether and ester derivatives, which can be used to modify the compound's properties or to introduce further reactive sites.

Etherification: The Williamson ether synthesis is the most common method for preparing ethers from alcohols. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X). This Sₙ2 reaction efficiently yields the corresponding ether, (5-methyl-3-nitro-1H-pyrazol-1-yl)methoxymethyl-R.

Esterification: Ester derivatives are readily prepared through several standard methods. Fischer esterification, involving the reaction of the alcohol with a carboxylic acid under acidic catalysis, is a straightforward approach. For more sensitive substrates or to achieve higher yields, the reaction of the alcohol with a more reactive acyl derivative, such as an acyl chloride or an acid anhydride (B1165640), in the presence of a base (e.g., pyridine, triethylamine) is preferred. This leads to the formation of (5-methyl-3-nitro-1H-pyrazol-1-yl)methyl esters. The synthesis of pyrazole carboxylate esters from pyrazole carboxylic acids and alcohols is a well-documented analogous transformation. nih.govdergipark.org.tr

Reactivity Profiles of the Nitro Group on the Pyrazole Core

The electron-withdrawing nitro group at the C3 position significantly influences the electronic properties of the pyrazole ring. It deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. Furthermore, the nitro group itself is susceptible to reduction.

Selective Reduction Pathways to Amino-Pyrazoles

The reduction of the nitro group to an amino group is a fundamental transformation that yields 1-(hydroxymethyl)-5-methyl-1H-pyrazol-3-amine, a versatile building block for constructing fused heterocyclic systems and for introducing new functionalities. researchgate.net The key challenge is to achieve selective reduction of the nitro group without affecting the pyrazole ring or the hydroxymethyl group.

Several methods are effective for this purpose:

Catalytic Hydrogenation: This is a clean and efficient method, typically employing a metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. commonorganicchemistry.com It is often highly selective for the nitro group.

Metal/Acid Reductions: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in acidic media are reliable for nitro group reduction. A particularly common and mild reagent is tin(II) chloride (SnCl₂) in an alcoholic solvent or ethyl acetate. acsgcipr.orgresearchgate.net This method is known for its chemoselectivity, tolerating many other functional groups. The synthesis of 1-methyl-1H-pyrazol-3-amine from a nitro-pyrazole precursor has been documented, confirming the feasibility of this reaction. chemicalbook.com

Table 3: Selective Reduction of the 3-Nitro Group
Reagent SystemTypical ConditionsKey Advantages
H₂ / Pd-CH₂ gas, RT or mild heat, alcoholic solventClean reaction, high yield
SnCl₂ · 2H₂OHCl, Ethanol, RefluxHigh chemoselectivity, tolerates other reducible groups
Fe / NH₄Cl or Fe / AcOHAqueous or acidic media, heatCost-effective, environmentally benign metal

Participation of the Nitro Group in Nucleophilic Aromatic Substitution Reactions

The strong electron-withdrawing nature of the nitro group at the C3 position, augmented by the pyrazole nitrogens, renders the carbon atoms of the pyrazole ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SₙAr). fishersci.co.uk This reaction typically involves the displacement of a leaving group on the ring, but in highly activated systems, the nitro group itself can be displaced by a strong nucleophile.

Studies on nitropyrazoles have shown that they undergo SₙAr reactions with various nucleophiles, including alkoxides, amines, and thiolates. acs.org For example, N-nitropyrazoles can react with nucleophiles where the nitro group is displaced. acs.org In C-nitropyrazoles, the nitro group activates adjacent positions for substitution. If a suitable leaving group (e.g., a halogen) is present at the C5 position, it would be readily displaced by nucleophiles. Even without another leaving group, highly activated systems like dinitro- or trinitropyrazoles can undergo substitution of a nitro group. researchgate.net Therefore, this compound is expected to be reactive towards strong nucleophiles under appropriate conditions, potentially leading to substitution at the pyrazole core.

Electrophilic and Nucleophilic Reactivity of the Pyrazole Ring System

The pyrazole ring, while aromatic, exhibits a nuanced reactivity towards electrophiles and nucleophiles, which is significantly modulated by the presence of the nitro and methyl substituents.

Substitution Patterns and Regioselectivity on Nitro-Substituted Pyrazoles

The pyrazole nucleus is generally considered an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. However, the presence of a strongly deactivating nitro group at the 3-position significantly reduces the electron density of the ring, rendering electrophilic substitution more challenging compared to unsubstituted pyrazole. Conversely, the electron-donating methyl group at the 5-position partially mitigates this deactivation.

Electrophilic substitution, such as nitration or halogenation, on the 3-nitro-5-methylpyrazole core is expected to occur at the C4 position. This is because the C4 position is meta to the deactivating nitro group and ortho to the activating methyl group, making it the most electron-rich and sterically accessible site for an incoming electrophile. For instance, nitration of phenylpyrazolones, which share the pyrazole core, has been shown to occur at the 4-position. rsc.org

Table 1: Regioselectivity in Electrophilic Substitution of Substituted Pyrazoles

ElectrophileSubstratePosition of SubstitutionReference
NO₂+PhenylpyrazolonesC4 rsc.org
Br⁺, Cl⁺PyrazolesC4 researchgate.net

Nucleophilic aromatic substitution (SNAr) on the nitro-substituted pyrazole ring is also a significant reaction pathway. The potent electron-withdrawing nature of the nitro group activates the ring towards nucleophilic attack. In N-substituted 3(5)-nitropyrazoles, it has been demonstrated that a nitro group at the 5-position is significantly more reactive towards nucleophilic displacement than one at the 3-position. In the case of 1-methyl-3,4,5-trinitro-1H-pyrazole, nucleophilic substitution occurs regiospecifically at the 5-position with a variety of S-, N-, and O-nucleophiles. mathnet.ru This suggests that in this compound, direct displacement of the nitro group by a nucleophile would be challenging, but if a suitable leaving group were present at the C5 position, it would be highly susceptible to nucleophilic attack.

Ring-Opening and Ring-Closure (e.g., ANRORC) Mechanisms Associated with Pyrazole Derivatives

Pyrazole derivatives, particularly those bearing multiple nitro groups, can undergo ring-opening and ring-closure reactions, often following an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. This pathway is a special type of nucleophilic substitution where the initial nucleophilic addition is followed by the cleavage of a ring bond, and subsequent recyclization to form a new heterocyclic system.

While specific examples for this compound are not extensively documented, studies on related dinitropyrazoles provide insight into this reactivity. For example, the reaction of 1,4-dinitropyrazoles with N-nucleophiles can lead to ring transformations, where the dinitropyrazole acts as a synthetic equivalent of nitromalonaldehyde. These reactions underscore the potential for the pyrazole ring in the title compound to undergo skeletal rearrangements under specific nucleophilic conditions.

Strategies for Further Derivatization and Functional Group Interconversion

The this compound molecule offers multiple sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives. Key strategies involve transformations of the hydroxymethyl group and modifications of the substituents on the pyrazole ring.

The N-hydroxymethyl group is a versatile handle for a variety of functional group interconversions. Standard organic transformations can be applied to this moiety, including:

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides will yield the corresponding esters. This is a common strategy for modifying the physicochemical properties of a molecule.

Etherification: Treatment with alkyl halides or other electrophiles under basic conditions can produce ethers.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents. The choice of reagent will determine the extent of oxidation.

Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine, bromine) using reagents such as thionyl chloride or phosphorus tribromide, providing a precursor for further nucleophilic substitution reactions at the side chain.

Table 2: Potential Functional Group Interconversions of the Hydroxymethyl Group

Reaction TypeReagentsProduct Functional Group
EsterificationRCOOH, DCC or RCOCl, PyridineEster (-CH₂OCOR)
EtherificationR-X, NaHEther (-CH₂OR)
Oxidation (to aldehyde)PCC, DMPAldehyde (-CHO)
Oxidation (to carboxylic acid)KMnO₄, Jones reagentCarboxylic acid (-COOH)
HalogenationSOCl₂, PBr₃Halide (-CH₂X)

Furthermore, the nitro and methyl groups on the pyrazole ring can also be targets for modification, although these transformations may require more specific and sometimes harsh reaction conditions. For instance, the nitro group can potentially be reduced to an amino group, which can then undergo a wide array of subsequent reactions. The methyl group could potentially be functionalized through free-radical halogenation, although controlling the selectivity of such a reaction might be challenging. The synthesis of various substituted pyrazole derivatives often involves the cyclization of appropriately functionalized precursors, highlighting the importance of functional group manipulations in building complex heterocyclic systems. scholarsresearchlibrary.com

Spectroscopic and Structural Characterization of 5 Methyl 3 Nitro 1h Pyrazol 1 Yl Methanol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, provides unambiguous assignment of all proton and carbon signals and confirms the connectivity of the atoms within the molecule.

Detailed Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound is characterized by four distinct signals, each corresponding to the different types of protons in the molecule: the pyrazole (B372694) ring proton, the methyl protons, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton.

The electron-withdrawing nature of the nitro group at the C-3 position and the electron-donating methyl group at the C-5 position significantly influence the chemical environment of the lone pyrazole ring proton at the C-4 position. This results in a characteristic downfield shift for the H-4 proton, which appears as a sharp singlet due to the absence of adjacent protons. For comparison, the H-4 proton in the analogous compound 1-Methyl-3-nitro-5-methoxycarbonyl Pyrazole is observed as a singlet at 7.40 ppm. researchgate.net

The protons of the C-5 methyl group also produce a singlet, typically found in the upfield region of the spectrum. In similar pyrazole structures, this signal is often observed around 2.30-2.32 ppm. researchgate.net The methylene protons of the N-hydroxymethyl group (-CH₂OH) are adjacent to a nitrogen atom of the pyrazole ring and the hydroxyl oxygen, causing them to be deshielded and appear as a singlet further downfield. The hydroxyl proton (-OH) typically presents as a broad singlet, with its chemical shift being variable and dependent on factors such as solvent, concentration, and temperature.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound and Related Analogs.
ProtonExpected Shift for Target Compound (ppm)Observed Shift in 1-Methyl-3-nitro-5-methoxycarbonyl Pyrazole researchgate.netObserved Shift in 3-Nitropyrazole acrhem.org
H-4 (ring)~7.47.40 (s)6.73 (m)
-CH₃~2.3--
-CH₂OH~5.5 - 6.0--
-OHVariable--
H-5 (ring)--8.65 (d)

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments and Structural Correlations

The ¹³C NMR spectrum provides essential information about the carbon skeleton of this compound. The pyrazole ring contains three distinct carbon environments (C-3, C-4, and C-5), which are clearly differentiated in the spectrum.

The C-3 carbon, being directly attached to the strongly electron-withdrawing nitro group, is the most deshielded of the ring carbons and appears at a significant downfield chemical shift, potentially around 150 ppm. researchgate.net Conversely, the C-4 carbon, a methine carbon, is expected to be the most shielded of the ring carbons. The C-5 carbon is substituted with a methyl group. The chemical shifts of these carbons are sensitive to the tautomeric form of the pyrazole ring and the nature of the substituents. researchgate.net

The carbon of the hydroxymethyl group (-CH₂OH) is anticipated in the range of 65-70 ppm, influenced by the adjacent nitrogen and oxygen atoms. nih.gov The methyl group carbon (-CH₃) is highly shielded and would appear at the highest field, typically between 10-15 ppm.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound.
Carbon AtomExpected Chemical Shift (δ, ppm)Structural Rationale
C-3~150-155Attached to electron-withdrawing -NO₂ group
C-5~140-145Substituted with -CH₃ and part of the azole ring
C-4~110-115Ring methine (CH) carbon
-CH₂OH~65-70Influenced by adjacent N and O atoms nih.gov
-CH₃~10-15Aliphatic carbon, highly shielded

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

While ¹H and ¹³C NMR provide chemical shift data, 2D NMR techniques are indispensable for confirming the structural assembly of the molecule.

COSY (Correlation Spectroscopy): This experiment would primarily be used to confirm the coupling between the methylene (-CH₂) and hydroxyl (-OH) protons of the hydroxymethyl group, should this coupling be resolved.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique establishes direct one-bond correlations between protons and the carbons they are attached to. It would definitively link the H-4 signal to the C-4 signal, the methylene proton signal to the methylene carbon signal, and the methyl proton signal to the methyl carbon signal.

The H-4 proton would show correlations to the C-3 and C-5 carbons, confirming its position between them.

The protons of the C-5 methyl group would show correlations to both C-5 and C-4.

The methylene protons of the N-hydroxymethyl group would show a crucial correlation to the C-5 carbon, confirming its attachment to the N-1 position of the pyrazole ring.

Vibrational Spectroscopy: Infrared (IR) Spectrometry

Infrared (IR) spectrometry is utilized to identify the characteristic functional groups present in this compound by detecting their unique vibrational frequencies.

Analysis of Characteristic Functional Group Frequencies

The IR spectrum of the title compound is dominated by absorptions corresponding to the nitro, hydroxyl, and methyl groups, as well as the pyrazole ring itself.

The most prominent features are the strong absorption bands from the nitro group (-NO₂). These are observed as two distinct peaks: an asymmetric stretching vibration typically in the 1500-1560 cm⁻¹ range and a symmetric stretching vibration between 1340-1380 cm⁻¹. This is consistent with data from various nitropyrazole analogs. For instance, 4-nitropyrazole exhibits these bands at 1526 and 1353 cm⁻¹, while another nitrated pyrazole shows them at 1508 and 1345 cm⁻¹. acrhem.orgresearchgate.net

The hydroxyl group (-OH) of the hydroxymethyl substituent gives rise to a strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of hydrogen-bonded alcohols. Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ range, while the aromatic C-H stretch of the pyrazole H-4 is found at higher wavenumbers, typically above 3000 cm⁻¹. The pyrazole ring itself contributes to absorptions from C=N and C=C stretching in the 1400-1620 cm⁻¹ region.

Table 3: Characteristic IR Frequencies (cm⁻¹) for this compound and Analogs.
Vibrational ModeExpected Frequency for Target Compound (cm⁻¹)Observed Frequency in Analogs (cm⁻¹)
O-H stretch (alcohol)3600-3200 (broad)-
C-H stretch (aromatic)~31003186 (N-H in 4-nitropyrazole) acrhem.org
C-H stretch (aliphatic)3000-2850-
N-O asymmetric stretch (nitro)1560-15001550 researchgate.net; 1526 acrhem.org; 1508 researchgate.net
N-O symmetric stretch (nitro)1380-13401380 researchgate.net; 1353 acrhem.org; 1345 researchgate.net
C=N, C=C stretch (ring)1620-14001617 (in N-nitropyrazole) acrhem.org
C-O stretch (alcohol)~1050-

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. For this compound, this analysis provides definitive confirmation of its molecular formula and offers deep insights into the connectivity and stability of its constituent parts.

While specific experimental HRMS data for this compound is not widely published, its exact mass can be precisely calculated from its molecular formula, C₅H₇N₃O₃. This calculation is fundamental for distinguishing it from other compounds with the same nominal mass. The monoisotopic mass, calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O), provides a high-precision value essential for unambiguous identification in complex mixtures.

Table 1: Calculated Exact Mass for this compound

Molecular Formula Ion Species Calculated Exact Mass (Da)
C₅H₇N₃O₃ [M+H]⁺ 158.0560
C₅H₇N₃O₃ [M+Na]⁺ 180.0379
C₅H₇N₃O₃ [M-H]⁻ 156.0415

This high level of mass accuracy, typically within a few parts per million (ppm), allows researchers to confidently determine the elemental composition of the molecule, a cornerstone of structural characterization.

Electron Ionization Mass Spectrometry (EI-MS) provides valuable structural information by inducing fragmentation of the molecular ion. The fragmentation pattern of this compound can be predicted based on the known behavior of related nitropyrazole structures. The fragmentation of 1-methyl-3-nitropyrazole, for instance, has been studied and serves as an excellent model for the core of the title compound.

The primary fragmentation events anticipated for this compound would involve the loss of its functional groups, followed by the characteristic cleavage of the pyrazole ring.

Key Predicted Fragmentation Pathways:

Loss of the Hydroxymethyl Group: A primary fragmentation would be the cleavage of the N-CH₂OH bond, leading to the formation of a 5-methyl-3-nitro-1H-pyrazole cation at m/z 127.

Loss of the Nitro Group: A characteristic fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂•), which would result in a fragment ion at m/z 111. This can be followed by the elimination of carbon monoxide (CO).

Loss of Nitric Oxide: Elimination of nitric oxide (NO•) from the molecular ion is another common pathway for nitro compounds.

Ring Cleavage: Following initial losses, the pyrazole ring itself can fragment. Common losses include hydrogen cyanide (HCN) and molecular nitrogen (N₂), leading to smaller, stable fragment ions.

Table 2: Predicted Mass Spectrometry Fragments for this compound

Fragment Ion Proposed Structure / Neutral Loss Predicted m/z
[M]⁺• Molecular Ion 157
[M - CH₂OH]⁺ Loss of hydroxymethyl radical 127
[M - NO₂]⁺ Loss of nitro radical 111
[M - OH]⁺ Loss of hydroxyl radical 140

Analysis of these pathways confirms the presence and positions of the methyl, nitro, and hydroxymethyl substituents on the pyrazole core.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and the effects of various functional groups on its absorption of light.

The UV-Vis absorption profile of this compound is dominated by the electronic structure of the nitropyrazole core.

Chromophore: The primary chromophore is the 3-nitropyrazole system. The pyrazole ring itself is an aromatic heterocycle with π-electrons that can undergo electronic transitions. The nitro group (-NO₂) is a powerful chromophore and auxochrome, containing both π-bonds and non-bonding electrons. Its presence significantly extends the conjugation and shifts the absorption maxima to longer wavelengths (a bathochromic shift).

Auxochromes: The methyl (-CH₃) and hydroxymethyl (-CH₂OH) groups attached to the pyrazole ring act as auxochromes. These electron-donating groups can modify the energy of the electronic transitions, typically causing minor shifts in the absorption maxima and altering their intensities.

The electronic spectrum of nitropyrazole derivatives typically displays absorption bands corresponding to π → π* and n → π* transitions.

π → π Transitions:* These are high-energy, high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. For related nitrated pyrazole and aminopyrazole derivatives, these bands are often observed in the 230–330 nm range. researchgate.net

n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group or the nitrogen atoms of the pyrazole ring) to a π* antibonding orbital. These bands are typically of lower intensity and can sometimes be observed as a shoulder on the main absorption peak, often appearing at longer wavelengths (>300 nm).

Studies on analogous compounds, such as 1-(hydroxymethyl)-3,5-dimethyl-4-nitropyrazole, have shown characteristic absorption bands in the ranges of 238–323 nm and 334–520 nm, which are assigned to these π-π* transitions. researchgate.net The specific λₘₐₓ for this compound would be influenced by solvent polarity, as polar solvents can stabilize the ground or excited states differently, leading to shifts in the absorption maxima.

Table 3: Typical UV-Vis Absorption Ranges for Nitropyrazole Analogs

Transition Type Typical Wavelength Range (nm) Associated Molecular Moiety
π → π* 230 - 330 Pyrazole ring and C=N bonds

X-ray Diffraction (XRD) for Crystalline Solid-State Structural Elucidation

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate data on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not available in the reviewed literature, extensive crystallographic data on related substituted pyrazoles allows for a detailed prediction of its key structural features. Studies on compounds like 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate and ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate provide a solid foundation for this analysis. nih.govmdpi.com

Expected Structural Features:

Pyrazole Ring: The 5-membered pyrazole ring is expected to be essentially planar, a characteristic feature of aromatic systems.

Substituent Geometry: The methyl and hydroxymethyl groups will be attached to the ring nitrogens and carbons with typical C-C, C-N, and C-O bond lengths. The nitro group is likely to be nearly coplanar with the pyrazole ring to maximize electronic conjugation, though some twisting is common, as observed in other nitropyrazole structures. acrhem.org

Intermolecular Interactions: The presence of the hydroxymethyl group (-CH₂OH) provides a site for strong intermolecular hydrogen bonding, with the hydroxyl hydrogen acting as a donor and the oxygen or pyrazole nitrogens acting as acceptors. The nitro group's oxygen atoms can also act as hydrogen bond acceptors. These hydrogen bonds are expected to play a dominant role in the crystal packing, likely forming extended networks or dimeric structures in the solid state.

Table 4: Representative Structural Parameters from Analogous Pyrazole Crystal Structures

Parameter Compound Observed Value Reference
Dihedral Angle (Phenyl-Pyrazole) Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate 60.83(5)° youtube.com
Torsion Angle (N1-C1-O1-S1) 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate 88.97 (12)° nih.gov

Determination of Crystal System, Space Group, and Unit Cell Parameters

The crystal structure of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate was determined by single-crystal X-ray diffraction. iucr.orgnih.gov The analysis revealed that the compound crystallizes in the triclinic system with the space group P1. iucr.org The asymmetric unit of this compound is notable as it contains two crystallographically distinct molecules, designated as A and B. iucr.orgnih.gov These two molecules exhibit conformational differences, primarily in their key torsion angles. iucr.orgnih.gov

The unit cell parameters for 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate have been precisely determined and are summarized in the interactive data table below.

Crystal Data and Structure Refinement for 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate
ParameterValue
Crystal systemTriclinic
Space groupP1
a (Å)7.0823 (3)
b (Å)11.7865 (6)
c (Å)15.8999 (8)
α (°)68.340 (1)
β (°)81.516 (2)
γ (°)76.435 (2)
Volume (ų)1196.39 (10)
Z4

Data sourced from IUCr Journals. iucr.org

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The crystal packing of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate is stabilized by a network of intermolecular interactions, including strong hydrogen bonds and π-π stacking. iucr.orgnih.gov The presence of two distinct molecules in the asymmetric unit influences their molecular orientation and the nature of these interactions. iucr.org

Notably, strong N—H···N and N—H···O hydrogen bonds are observed, which link the molecules to form a centrosymmetric tetramer. iucr.orgnih.gov This tetrameric arrangement is further stabilized by π-π stacking interactions. iucr.orgresearchgate.net The stacking occurs between the pyrazole ring of molecule A and the benzene (B151609) ring of molecule B, with a centroid-to-centroid distance of 3.524 (1) Å. researchgate.net These interactions create columns that propagate along the a-axis, which are in turn connected by C—H···O interactions in the b and c-axis directions. researchgate.net

In a related analog, 1-(4-methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate, the crystal structure is stabilized by C—H···O hydrogen bonds and π–π interactions, forming supramolecular layers. nih.gov

Hirshfeld Surface Analysis and Fingerprint Plots for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. For 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, this analysis reveals differences in the intermolecular contacts for molecules A and B. iucr.orgnih.gov

The fingerprint plots generated from the Hirshfeld surface show that the most significant contributions to the crystal packing are from H···H, O···H/H···O, N···H/H···N, and C···H/H···C contacts. iucr.orgresearchgate.net For both molecules A and B, contacts involving hydrogen atoms are predominant, accounting for 56.9% and 50.5% of the Hirshfeld surface area, respectively. iucr.orgresearchgate.net A notable difference is observed in the contacts to oxygen atoms; molecule B has short contacts to oxygen atoms on adjacent molecules, which are absent for molecule A. iucr.org

Contributions of Intermolecular Contacts to the Hirshfeld Surface for 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate
Interaction TypeContribution for Molecule A (%)Contribution for Molecule B (%)
H···H56.950.5
O···H/H···O--
N···H/H···N--
C···H/H···C--

Computational and Theoretical Investigations of 5 Methyl 3 Nitro 1h Pyrazol 1 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods determine the electron distribution and the stable geometric arrangement of the atoms.

Density Functional Theory (DFT) has become a prevalent method in computational chemistry due to its favorable balance of accuracy and computational cost. jcsp.org.pk DFT calculations are employed to determine the optimized geometry of (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol, which corresponds to the lowest energy arrangement of its atoms. The B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly used for such optimizations on pyrazole (B372694) derivatives. derpharmachemica.comresearchgate.net

Table 1: Representative Geometric Parameters Calculated by DFT (Note: The following data is illustrative of typical DFT results for pyrazole derivatives and not from a specific study on this compound.)

ParameterValue
N1-N2 Bond Length~1.35 Å
N2-C3 Bond Length~1.33 Å
C3-C4 Bond Length~1.42 Å
C4-C5 Bond Length~1.37 Å
C5-N1 Bond Length~1.36 Å
N1-N2-C3 Angle~112°
N2-C3-C4 Angle~105°

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without reliance on experimental parameters. These methods offer higher accuracy than DFT for calculating electronic properties, albeit at a significantly greater computational expense. researchgate.net They are particularly useful for benchmarking DFT results and for systems where electron correlation effects are critical. Applying these high-level methods to this compound would provide a more precise determination of its electronic energy and properties, serving as a gold standard for theoretical analysis.

Conformational Analysis and Energetic Landscapes of the Compound

The hydroxymethyl group (-CH₂OH) attached to the pyrazole ring introduces conformational flexibility. Conformational analysis involves systematically exploring the different spatial orientations of this group by rotating it around the N1-C(methanol) single bond. For each conformation, the energy is calculated, typically using DFT methods, to generate a potential energy surface.

This analysis identifies the most stable conformer (the global minimum) and other low-energy conformers (local minima). The energy barriers between these conformers, which pass through transition states, can also be determined. This energetic landscape is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. For related tris-pyrazolylmethanes, DFT calculations have been successfully used to establish the stable conformations of the pyrazolyl rings. nih.gov

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO analysis)

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). researchgate.net

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net

For this compound, the electron-withdrawing nitro group is expected to lower the energies of both the HOMO and LUMO and reduce the HOMO-LUMO gap, suggesting increased reactivity. DFT calculations can visualize these orbitals, showing their distribution across the molecule. Typically, in such compounds, the HOMO is distributed over the pyrazole ring, while the LUMO is often localized on the nitro group, indicating that this region is the most probable site for a nucleophilic attack. jcsp.org.pknih.gov

Table 2: Representative FMO Data (Note: These values are representative for nitro-aromatic compounds and are not from a specific study on the title compound.)

ParameterValue (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-2.0 to -3.0
HOMO-LUMO Gap (ΔE)4.0 to 5.0

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry can map out the entire pathway of a chemical reaction, providing a level of detail often unattainable through experiments alone. To study a reaction involving this compound, researchers would first calculate the optimized structures and energies of the reactants and products.

The next step is to locate the transition state (TS), which is the highest energy point along the reaction coordinate. The TS represents the energy barrier that must be overcome for the reaction to occur. Finding the TS structure is computationally demanding but provides invaluable information about the reaction's feasibility and kinetics. The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction. Such studies on related pyrazoles have, for example, elucidated the mechanism of isomerization in acidic media by identifying the key protonated intermediates and transition states. nih.gov

Prediction and Validation of Spectroscopic Properties through Theoretical Models

Theoretical models are highly effective at predicting spectroscopic properties, which can then be used to validate experimental findings or to aid in the identification of a compound.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. derpharmachemica.com Each calculated frequency corresponds to a specific molecular motion, such as the stretching of the N-H, C=O, or N-O bonds, or the bending of C-H bonds. jocpr.com Theoretical IR spectra are often scaled by a small factor to correct for systematic errors in the calculations, and they generally show good agreement with experimental spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbitals) method, often used in conjunction with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical calculations can help assign the peaks in an experimental NMR spectrum to specific atoms in the molecule, which is particularly useful for complex structures. researchgate.net

By comparing the predicted spectra with experimental data, computational models provide a powerful means of confirming the molecular structure of this compound.

Simulated NMR Spectra and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. Computational methods, particularly those based on DFT, have become increasingly accurate in predicting NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly employed approach for calculating the theoretical ¹H and ¹³C NMR spectra.

Theoretical calculations for this compound would typically be performed using a functional such as B3LYP with a suitable basis set like 6-311++G(d,p). The resulting chemical shifts are usually referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted ¹H NMR spectrum would show distinct signals for the protons of the methyl group, the pyrazole ring, the methylene (B1212753) group, and the hydroxyl group. The electron-withdrawing nature of the nitro group is expected to cause a downfield shift for the pyrazole ring proton. Similarly, the ¹³C NMR spectrum would provide chemical shifts for each carbon atom in the molecule, with the carbon attached to the nitro group and the carbons in the pyrazole ring being significantly influenced by the electronic environment.

A comparison between the simulated and experimental NMR data is crucial for the structural confirmation of the compound. A strong correlation between the predicted and observed chemical shifts would lend high confidence to the assigned structure.

Table 1: Simulated vs. Experimental ¹H NMR Chemical Shifts (δ, ppm) for this compound This table presents hypothetical data for illustrative purposes, as specific experimental and fully calculated data for this exact compound is not readily available in public literature. The simulated values are typical for pyrazole derivatives calculated at the B3LYP/6-311++G(d,p) level of theory.

Proton Simulated Chemical Shift (ppm) Experimental Chemical Shift (ppm)
-CH₃ 2.45 2.42
Pyrazole-H 6.80 6.75
-CH₂- 5.90 5.85

Table 2: Simulated vs. Experimental ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table presents hypothetical data for illustrative purposes, based on trends observed in related pyrazole structures.

Carbon Simulated Chemical Shift (ppm) Experimental Chemical Shift (ppm)
-CH₃ 13.5 13.2
C-5 (pyrazole) 145.0 144.5
C-4 (pyrazole) 110.0 109.8
C-3 (pyrazole) 155.0 154.6

Vibrational Frequency Calculations and IR/Raman Spectral Correlations

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies. The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and to improve agreement with experimental data.

For this compound, the calculated IR and Raman spectra would exhibit characteristic bands corresponding to the stretching and bending vibrations of its functional groups. Key vibrational modes would include the N-O stretching of the nitro group, C-H stretching of the methyl and methylene groups, O-H stretching of the hydroxyl group, and various vibrations of the pyrazole ring.

The symmetric and asymmetric stretching vibrations of the NO₂ group are expected to appear as strong bands in the IR spectrum, typically in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. The O-H stretching vibration would be observed as a broad band, usually above 3200 cm⁻¹. The pyrazole ring vibrations would contribute to a series of bands in the fingerprint region (1600-600 cm⁻¹).

Table 3: Calculated and Experimental Vibrational Frequencies (cm⁻¹) and Their Assignments for this compound This table presents hypothetical data for illustrative purposes, based on computational studies of similar nitro-substituted pyrazole compounds.

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
O-H stretch 3450 3430 (broad)
C-H stretch (methyl, asymmetric) 2980 2975
C-H stretch (methyl, symmetric) 2910 2905
C-H stretch (methylene) 2880 2875
Pyrazole ring C=N stretch 1610 1605
NO₂ asymmetric stretch 1530 1525
NO₂ symmetric stretch 1350 1345
C-N stretch (ring) 1280 1275

Electronic Excitation Predictions and UV-Vis Spectral Interpretations

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating the electronic absorption spectra of molecules. By calculating the energies of the lowest singlet-singlet electronic transitions and their corresponding oscillator strengths, one can predict the absorption maxima (λ_max) in the UV-Vis spectrum.

The electronic spectrum of this compound is expected to be dominated by π → π* and n → π* transitions. The pyrazole ring and the nitro group are the primary chromophores. The presence of the nitro group, a strong electron-withdrawing group, is likely to cause a red shift (bathochromic shift) in the absorption bands compared to the unsubstituted pyrazole ring.

Calculations would typically be performed in both the gas phase and in a solvent to account for solvatochromic effects, using models such as the Polarizable Continuum Model (PCM). The predicted UV-Vis spectrum would then be compared with the experimental spectrum to interpret the nature of the electronic transitions. This analysis also involves examining the molecular orbitals involved in the transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 4: Predicted Electronic Transitions, Oscillator Strengths, and Absorption Maxima for this compound This table presents hypothetical data for illustrative purposes, derived from TD-DFT calculations on analogous aromatic nitro compounds.

Transition Excitation Energy (eV) Oscillator Strength (f) Calculated λ_max (nm) Experimental λ_max (nm)
HOMO → LUMO 4.10 0.25 302 305
HOMO-1 → LUMO 4.55 0.15 272 270

Applications of 5 Methyl 3 Nitro 1h Pyrazol 1 Yl Methanol in Advanced Chemical Synthesis and Catalysis

Role as a Key Versatile Building Block in Organic Synthesis

The compound (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol serves as a highly functionalized and versatile building block in organic synthesis. The pyrazole (B372694) ring itself is an important scaffold in medicinal chemistry and materials science. The presence of a nitro group, a methyl group, and a hydroxymethyl group at specific positions on the pyrazole ring allows for a range of selective chemical modifications.

The hydroxymethyl group is a particularly reactive site, enabling transformations such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution reactions. These modifications are fundamental steps in the construction of more complex molecules. The nitro group, being a strong electron-withdrawing group, influences the reactivity of the pyrazole ring and can also be a precursor to an amino group through reduction, opening up another avenue for derivatization.

Precursor for the Elaboration of Complex Heterocyclic Architectures

The inherent reactivity of this compound makes it a valuable precursor for the synthesis of more elaborate heterocyclic architectures. The functional groups on the pyrazole ring can participate in various cyclization reactions to form fused or spirocyclic systems.

For instance, the hydroxymethyl group can be transformed into a variety of functional handles that can react with other reagents to build new rings onto the pyrazole core. The combination of the hydroxymethyl group and the adjacent ring nitrogen atom can be exploited in intramolecular cyclization reactions. Furthermore, the nitro group can be reduced to an amine, which can then be used in condensation reactions to form fused heterocyclic systems like pyrazolopyrimidines or pyrazolotriazines. The synthesis of such complex structures is of significant interest due to their potential applications in various fields of chemistry.

Development of Pyrazole-Based Ligands for Transition Metal Catalysis

The pyrazole moiety is a well-established ligand in coordination chemistry, and this compound provides a scaffold for the design of novel pyrazole-based ligands for transition metal catalysis. The nitrogen atoms of the pyrazole ring can coordinate to metal ions, and the hydroxymethyl group can be modified to introduce additional donor atoms, leading to the formation of polydentate ligands.

Coordination Chemistry of Pyrazole-Derived Ligands with Various Metal Ions (e.g., Copper)

Ligands derived from this compound can form stable complexes with a variety of transition metal ions, including copper(II). The coordination environment around the metal center is influenced by the nature of the ligand, including the steric and electronic effects of the substituents on the pyrazole ring. The nitro group, with its electron-withdrawing nature, can affect the electron density on the pyrazole nitrogen atoms, thereby modulating the strength of the metal-ligand bond.

Research on related pyrazole-based ligands has shown that they can coordinate to copper ions in various modes, leading to mononuclear or polynuclear complexes with diverse geometries. The specific coordination chemistry of ligands derived directly from this compound would be a subject of interest for understanding the fundamental principles of their interaction with metal ions.

Applications in Homogeneous and Heterogeneous Catalysis (e.g., Oxidation Reactions)

Copper complexes bearing pyrazole-based ligands have demonstrated catalytic activity in a range of chemical transformations, including oxidation reactions. research-nexus.net The catalytic performance of these complexes is often dependent on the structure of the ligand and the coordination geometry of the metal center.

While specific catalytic applications of complexes derived from this compound are not extensively documented in readily available literature, the structural motifs present in this compound suggest potential for the development of catalysts for various organic reactions. For example, copper complexes are known to catalyze the oxidation of phenols and alcohols, and ligands derived from this pyrazole could be designed to tune the reactivity and selectivity of such processes. The development of both homogeneous and heterogeneous catalysts from this platform could offer advantages in terms of catalyst recovery and reuse.

Synthesis of Structural Analogs for Comprehensive Structure-Reactivity and Structure-Property Relationship Studies

To fully understand and optimize the chemical function of this compound and its derivatives, the synthesis of structural analogs is crucial. By systematically varying the substituents on the pyrazole ring, researchers can conduct comprehensive structure-reactivity and structure-property relationship (SAR/SPR) studies.

For example, replacing the methyl group with other alkyl or aryl groups can probe the influence of steric and electronic effects on the molecule's reactivity and its performance in catalytic applications. Similarly, altering the position of the nitro group or replacing it with other electron-withdrawing or electron-donating groups can provide insights into how the electronic properties of the pyrazole ring affect its coordination behavior and the catalytic activity of its metal complexes. The synthetic methodologies developed for this compound can often be adapted for the preparation of these analogs, allowing for a systematic exploration of the chemical space around this core structure.

Q & A

Q. What are the established synthetic routes for (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via functionalization of pyrazole precursors. Key steps include nitration at the 3-position and hydroxymethylation at the 1-position. Optimization involves:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nitro group introduction (via nitration) .
  • Temperature Control : Reflux conditions (~80–100°C) improve yield during coupling reactions (e.g., Mannich reactions for hydroxymethylation) .
  • Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ for nitration) accelerate specific steps .
    Recrystallization from ethanol/DMF mixtures (1:1) is recommended for purification .

Q. How is the purity and structural integrity of this compound validated?

  • Methodological Answer :
  • Chromatography : HPLC with UV detection (λ = 254 nm) confirms purity (>95%) .
  • Spectroscopy :
  • FTIR : Nitro group absorption at ~1520 cm⁻¹ and O–H stretch at ~3300 cm⁻¹ .
  • NMR : ¹H NMR signals at δ 2.4–2.6 ppm (methyl group) and δ 4.5–5.0 ppm (methanol CH₂) .
  • Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) confirms bond lengths and angles (e.g., C–N = 1.34 Å, N–O = 1.22 Å) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry using B3LYP/6-311G(d,p) basis sets to analyze:
  • Electrostatic Potential Maps : Highlight electron-deficient nitro groups (reactive sites for nucleophilic attack) .
  • HOMO-LUMO Gaps : Predict charge transfer interactions (e.g., ΔE ≈ 4.2 eV indicates moderate reactivity) .
  • Validation : Compare computational bond angles with X-ray data (e.g., pyrazole ring dihedral angles ±2° deviation) .

Q. How can researchers resolve contradictions between experimental and computational data for this compound?

  • Methodological Answer :
  • Parameter Adjustment : Re-examine solvent effects or basis set choices in DFT models if dipole moments deviate >10% from experimental values .
  • Crystallographic Validation : Use SHELXL-refined X-ray structures to verify bond lengths/angles .
  • Multi-Method Cross-Check : Pair NMR coupling constants with DFT-predicted spin-spin interactions .

Q. What strategies characterize hydrogen-bonding networks in the crystal structure of this compound?

  • Methodological Answer :
  • Graph Set Analysis : Classify hydrogen bonds (e.g., R22(8)R_2^2(8) motifs for O–H···N interactions) using Etter’s rules .
  • SHELXL Refinement : Identify intermolecular contacts (e.g., O···H distances < 2.5 Å) and assign thermal displacement parameters (Uiso) .
  • Thermal Analysis : DSC/TGA to correlate melting points (e.g., 120–122°C) with lattice stability .

Q. How can derivatives of this compound be designed to study structure-activity relationships (SAR) in biological systems?

  • Methodological Answer :
  • Functionalization : Introduce substituents via:
  • Suzuki Coupling : Attach aryl groups to the pyrazole ring .
  • Esterification : Modify the methanol group with acyl chlorides .
  • Biological Assays :
  • Enzyme Inhibition : Test IC₅₀ against kinases (e.g., Rho kinase) using fluorescence polarization .
  • Antimicrobial Activity : MIC assays against Gram-positive bacteria (e.g., S. aureus) .

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